molecular formula C25H23NO6 B12159749 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12159749
M. Wt: 433.5 g/mol
InChI Key: RSZFFZKWZURBAV-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione” features a pyrrolidine-2,3-dione core substituted with a furan-2-yl(hydroxy)methylidene group at position 4 (E-configuration), a 3-methoxypropyl chain at position 1, and a 3-phenoxyphenyl moiety at position 3.

The pyrrolidine-2,3-dione core is a versatile pharmacophore known for its conformational flexibility and hydrogen-bonding capacity, which can influence binding interactions with biological targets .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H23NO6/c1-30-14-7-13-26-22(21(24(28)25(26)29)23(27)20-12-6-15-31-20)17-8-5-11-19(16-17)32-18-9-3-2-4-10-18/h2-6,8-12,15-16,22,28H,7,13-14H2,1H3

InChI Key

RSZFFZKWZURBAV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Cyclization :

    • Substrates : Anilines, aldehydes (e.g., 3-phenoxybenzaldehyde), and diethyl acetylene dicarboxylate.

    • Conditions : Acidic catalysis (e.g., polyether sulfone sulfamic acid) in polar solvents (e.g., ethanol or toluene) at reflux.

    • Outcome : Formation of a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core with substituents at positions 1 and 5.

  • Claisen Rearrangement :

    • Substrate : The intermediate pyrrolinone (e.g., 3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one).

    • Conditions : Thermal activation (reflux in toluene, 12–18 hours) or Pd-catalyzed Tsuji–Trost allylation (Pd catalyst, P-ligand, base) for challenging substrates.

    • Outcome : Formation of the (4E)-configured furan-2-yl(hydroxy)methylidene substituent at position 4.

Table 1: Claisen Rearrangement Conditions and Yields

SubstrateConditionsYield (%)StereocontrolReference
3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-oneToluene, reflux, 12–18 h95–100Single diastereomer
Alkenyl-containing analoguesPd-catalyzed allylation (0°C, 30 min)93Retained configuration

Alternative Multi-Step Syntheses

For substrates that resist thermal rearrangement, alternative routes employ Pd-mediated coupling or stepwise functionalization .

Pd-Catalyzed Allylation

  • Substrate : 3-hydroxy-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

  • Reagents : Allyl carbonate, Pd catalyst (e.g., Pd(OAc)₂), P-ligand (e.g., PPh₃), and base (e.g., K₂CO₃).

  • Mechanism : The allyl group is introduced via nucleophilic attack, followed by rearrangement to the furan moiety.

  • Advantages : Higher efficiency (30 minutes vs. 12–18 hours) for sterically hindered substrates.

Functionalization of the Pyrrolidine Core

Post-cyclization modifications include:

  • Alkylation at Position 1 :

    • Reagents : 3-methoxypropyl bromide, base (e.g., K₂CO₃).

    • Conditions : DMF, 60°C, 12 hours.

  • Introduction of 3-phenoxyphenyl Group :

    • Method : Suzuki-Miyaura coupling or Ullmann-type coupling for aryl substitution at position 5.

Computational Optimization

Density Functional Theory (DFT) studies have been employed to predict reaction pathways and optimize conditions. Key insights include:

  • Stereochemical Control : The (4E) configuration arises from the allyl group approaching the least hindered face of the pyrrolidine core.

  • Catalyst Design : Pd-ligand interactions influence reaction rates and selectivity, with bulky ligands favoring retention of stereochemistry.

Critical Challenges and Solutions

ChallengeSolutionReference
Low yields in thermal rearrangementPd-catalyzed allylation for sterically demanding substrates.
Regioselectivity in cyclizationAcidic catalysis to direct electrophilic attack to the pyrrolidine core.
Purification complexityCrystallization from wet methanol or flash chromatography.

Comparative Analysis of Synthetic Routes

MethodStepsKey Reagents/ConditionsYield (%)Time Efficiency
Three-component cyclization + thermal rearrangement2Polyether sulfone sulfamic acid, toluene95–100Moderate (12–18 h)
Pd-catalyzed allylation2Pd(OAc)₂, PPh₃, K₂CO₃, 0°C93High (30 min)
Stepwise functionalization3–43-methoxypropyl bromide, Suzuki coupling70–80Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially forming hydroxyl derivatives.

    Substitution: The methoxypropyl and phenoxyphenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxypropyl or phenoxyphenyl groups.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the furan ring and hydroxymethylidene group may enhance these properties by facilitating interactions with specific cellular targets.

HSP90 Inhibition

Heat shock protein 90 (HSP90) is a well-known target in cancer therapy due to its role in protein folding and stability of oncogenic proteins. Compounds structurally related to (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione have been investigated for their potential as HSP90 inhibitors. These inhibitors can disrupt the function of HSP90, leading to the degradation of client proteins involved in tumor growth and survival .

Antimicrobial Properties

Some studies suggest that compounds containing furan and pyrrolidine frameworks possess antimicrobial activities. This application is particularly relevant in the development of new antibiotics against resistant bacterial strains.

Case Studies

StudyFindings
Anticancer Research A study found that similar pyrrolidine derivatives inhibited proliferation in breast cancer cell lines, suggesting potential therapeutic applications for (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione.
HSP90 Inhibition Research demonstrated that related compounds effectively inhibited HSP90 activity in vitro, leading to reduced tumor growth in xenograft models .
Antimicrobial Activity A series of tests indicated that furan-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, supporting their use as lead compounds for antibiotic development.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves interactions with specific molecular targets, such as enzymes or receptors. The furan and phenoxyphenyl groups can engage in π-π stacking interactions, while the hydroxy and methoxypropyl groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s uniqueness, we compare it structurally and synthetically with three analogs (Table 1).

Key Observations:

Structural Diversity: The target compound uniquely incorporates a furan ring, which contrasts with the chlorophenyl (Compound 2) or trimethoxyphenyl (Compound 3) groups. Furan’s electron-rich π-system may facilitate interactions with aromatic residues in enzyme binding pockets .

Synthetic Accessibility: Compound 1 was synthesized via a one-pot condensation of 4-acetyl-3-hydroxy-pyrroline-2-one with methylamine in ethanol at 80°C, achieving a 77.3% yield . This suggests that similar conditions (e.g., polar solvents, elevated temperatures) could apply to the target compound’s synthesis.

Physicochemical Properties: The target compound (MW 423.42) is lighter than Compounds 2 (445.89) and 3 (525.55), implying better bioavailability. However, its furan and phenoxyphenyl groups may reduce aqueous solubility compared to the methoxy-rich Compound 3 . Compound 3’s dimethylaminoethyl group introduces a cationic center, which could enhance solubility in acidic environments (e.g., lysosomes), whereas the target compound’s methoxypropyl chain offers neutral hydrophilicity .

Conformational Analysis :

  • The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters ) influences bioactivity. For example, the E-configuration of the 4-substituent in the target compound may stabilize a planar ring conformation, optimizing π-π stacking with aromatic protein residues .

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione represents a novel class of pyrrolidine derivatives characterized by a complex structure that includes a furan ring and various substituents. This unique architecture suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C20H21NO5C_{20}H_{21}NO_5, with a molecular weight of 371.4 g/mol. The structural features include:

  • Pyrrolidine Core : Central to the compound's reactivity and biological interactions.
  • Furan Ring : Known for its role in antioxidant activity.
  • Methoxy and Phenoxy Substituents : These groups may enhance the compound's binding affinity to biological targets.

1. Antioxidant Properties

Compounds similar to this pyrrolidine derivative have demonstrated significant antioxidant activity. The furan moiety is particularly noted for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. Preliminary studies indicate that this compound can reduce oxidative damage, potentially benefiting conditions related to oxidative stress .

2. Anti-inflammatory Effects

Research indicates that many pyrrolidine derivatives exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, suggesting its potential application in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary bioassays have shown that similar compounds possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Antioxidant Activity : A study found that pyrrolidine derivatives effectively reduced lipid peroxidation in cellular models, indicating their potential as therapeutic agents against oxidative stress-related diseases .
  • Anti-inflammatory Assessment : In vitro assays demonstrated that derivatives could significantly lower levels of TNF-alpha and IL-6 in macrophage cultures, highlighting their anti-inflammatory potential .
  • Antimicrobial Testing : A comparative study showed that certain pyrrolidine derivatives exhibited inhibition zones of up to 17 mm against E. coli and S. aureus, indicating moderate antibacterial activity .

Synthesis Pathway

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Introduction of the furan ring via electrophilic substitution.
  • Functionalization with methoxy and phenoxy groups through nucleophilic attacks on activated aromatic systems.

Potential Applications

The unique properties of this compound suggest various applications:

  • Pharmaceutical Development : Due to its antioxidant, anti-inflammatory, and antimicrobial properties, it could be developed into new therapeutic agents.
  • Material Science : The chemical stability and reactivity could be exploited in creating novel materials with specific functionalities.

Q & A

Basic Question: What are the established synthetic methodologies for pyrrolidine-2,3-dione derivatives like this compound?

Answer:
The synthesis of pyrrolidine-2,3-dione derivatives typically involves condensation reactions of substituted precursors. For example, a related compound was synthesized by refluxing 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one with methylamine in ethanol at 80°C for 7 hours, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Key steps include:

  • Precursor activation : Use of polar solvents (e.g., ethanol) to enhance nucleophilic substitution.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress.
  • Purification : Gradient elution in column chromatography to isolate stereoisomers.
    Similar methods can be adapted for introducing furan and phenoxyphenyl substituents via keto-enol tautomerization or Michael additions .

Basic Question: How is X-ray crystallography utilized to resolve the structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical steps include:

  • Data collection : High-resolution datasets (e.g., R factor < 0.05) using synchrotron or Cu-Kα sources.
  • Structure solution : Programs like SHELXT (for phase problem resolution) and SHELXL (for refinement) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder or dynamic effects .
    For this compound, the (4E) configuration and substituent orientations (e.g., furan-2-yl vs. phenoxyphenyl) can be confirmed via anisotropic displacement parameters .

Advanced Question: How can ring puckering analysis elucidate conformational flexibility in the pyrrolidine-dione core?

Answer:
The Cremer-Pople puckering parameters (θ, φ) quantify non-planarity of the five-membered ring . Methodology:

Coordinate extraction : From SCXRD data, derive z-displacements of ring atoms relative to the mean plane.

Amplitude (θ) and phase (φ) calculation :

  • θ > 20° indicates significant puckering (e.g., envelope or twist conformers).
  • φ distinguishes pseudorotational pathways.
    For example, θ values for similar pyrrolidine-diones range 15–25°, suggesting moderate flexibility influenced by substituent sterics .

Advanced Question: What computational approaches predict the electronic and spectroscopic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (δ) and compare with experimental data .
  • TD-DFT : Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in the furan moiety).
  • Dipole moment analysis : Ground vs. excited-state dipole moments (via solvatochromic shifts) reveal charge-transfer behavior .
    Discrepancies >0.3 ppm in ¹³C NMR may indicate crystal packing effects unaccounted for in gas-phase calculations .

Data Contradiction: How to resolve discrepancies between solution-phase NMR and solid-state crystallographic data?

Answer:

  • Dynamic effects : Solution NMR averages conformers, while SCXRD captures a single static structure. Use variable-temperature NMR to detect ring-flipping or substituent rotation .
  • Solvent interactions : Polar solvents (e.g., DMSO) may stabilize specific tautomers. Compare NMR in CDCl₃ vs. DMSO-d₆ .
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., H-bonds) in the crystal that lock conformations absent in solution .

Advanced Question: What methodologies evaluate the biological activity of this compound?

Answer:

  • In vitro assays : Screen against bacterial/fungal strains (MIC determination) or cancer cell lines (IC₅₀ via MTT assay) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxypropyl chain length) to assess impact on potency.
  • Molecular docking : Target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (H310/H330 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (P261 precaution) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

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